An In-depth Technical Guide to the Physical Properties of 4-(Aminomethyl)benzonitrile
An In-depth Technical Guide to the Physical Properties of 4-(Aminomethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Aminomethyl)benzonitrile is a bifunctional organic compound that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and a nitrile group attached to a benzene (B151609) ring, allows for versatile chemical modifications. This guide provides a comprehensive overview of the known physical properties of 4-(Aminomethyl)benzonitrile and its hydrochloride salt, detailed experimental protocols for their determination, and a visualization of its synthetic pathway.
Core Physical Properties
The physical characteristics of 4-(Aminomethyl)benzonitrile are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems. The data presented below has been compiled from various sources, with a distinction made between the free base and its more commonly available hydrochloride salt.
Quantitative Data Summary
The physical properties of both the free base and the hydrochloride salt of 4-(Aminomethyl)benzonitrile are summarized in the tables below for ease of comparison.
Table 1: Physical Properties of 4-(Aminomethyl)benzonitrile (Free Base)
| Property | Value | Source |
| CAS Number | 10406-25-4 | [1][2][3][4] |
| Molecular Formula | C₈H₈N₂ | [1][2][3][4] |
| Molecular Weight | 132.16 g/mol | [1][4] |
| Appearance | White solid | [5] |
| Boiling Point | 275.4 °C at 760 mmHg | [5] |
| Density | 1.1 g/cm³ | [5] |
| pKa (Predicted) | 8.47 ± 0.10 | [5] |
| Refractive Index | 1.573 | [5] |
| Flash Point | 120.4 °C | [5] |
| Vapor Pressure | 0.0051 mmHg at 25°C | [5] |
Table 2: Physical Properties of 4-(Aminomethyl)benzonitrile Hydrochloride
| Property | Value | Source |
| CAS Number | 15996-76-6 | [6][7][8][][10][11][12] |
| Molecular Formula | C₈H₉ClN₂ | [6][12] |
| Molecular Weight | 168.62 g/mol | [7][12] |
| Appearance | White to off-white crystalline solid | [6][11] |
| Melting Point | 274-279 °C (lit.) | [7][10] |
| Solubility | Slightly soluble in DMSO, Methanol, and Water.[10][13] Almost transparent in water.[13] A stock solution of 100 mg/mL (593.05 mM) in DMSO is possible with ultrasonic treatment.[14] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of organic compounds like 4-(Aminomethyl)benzonitrile.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus. The apparatus is heated slowly, typically at a rate of 1-2 °C per minute as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology: Micro Boiling Point Determination
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., an oil bath or a heating block).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
-
Preparation of a Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, DMSO, methanol) in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.[15]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[15]
-
Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue. The result is expressed in units such as g/L, mg/mL, or mol/L.
pKa Determination
The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the amine is dissolved in a known volume of water or a suitable solvent.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated.
Mandatory Visualization
Since 4-(Aminomethyl)benzonitrile is a synthetic building block rather than a component of a biological signaling pathway, a diagram illustrating a common synthetic workflow is provided below.
Caption: A typical synthetic workflow for 4-(Aminomethyl)benzonitrile.
References
- 1. 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. 4-(AMINOMETHYL)BENZONITRILE | CAS 10406-25-4 [matrix-fine-chemicals.com]
- 4. parchem.com [parchem.com]
- 5. lookchem.com [lookchem.com]
- 6. haihangchem.com [haihangchem.com]
- 7. 4-(アミノメチル)ベンゾニトリル 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-(Aminomethyl)benzonitrile hydrochloride | 15996-76-6 [chemicalbook.com]
- 10. 4-(Aminomethyl)benzonitrile hydrochloride CAS#: 15996-76-6 [m.chemicalbook.com]
- 11. CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride [cymitquimica.com]
- 12. canbipharm.com [canbipharm.com]
- 13. chembk.com [chembk.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
